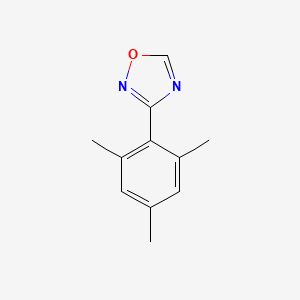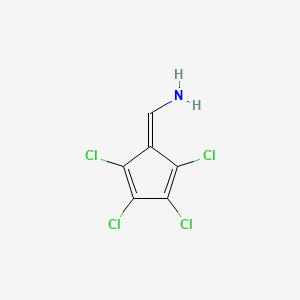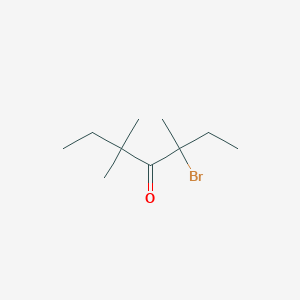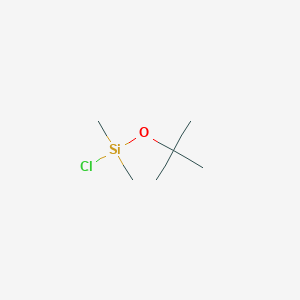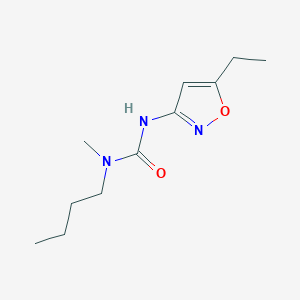
N-Butyl-N'-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of N-butylurea with 5-ethyl-1,2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Substitution reactions can occur at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea has been explored for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the application, such as inhibiting specific enzymes in a therapeutic context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea include other urea derivatives and oxazole-containing molecules. Examples include:
- N-Butyl-N’-(5-methyl-1,2-oxazol-3-yl)-N-methylurea
- N-Butyl-N’-(5-ethyl-1,2-thiazol-3-yl)-N-methylurea
Uniqueness
The uniqueness of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea lies in its specific structure, which may confer unique reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
55808-55-4 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-butyl-3-(5-ethyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7-14(3)11(15)12-10-8-9(5-2)16-13-10/h8H,4-7H2,1-3H3,(H,12,13,15) |
Clé InChI |
ZFJVUDOHBMURNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)NC1=NOC(=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)


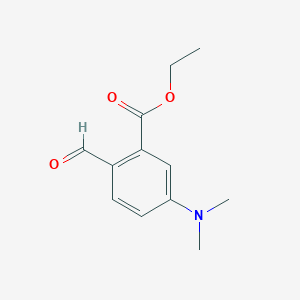
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
